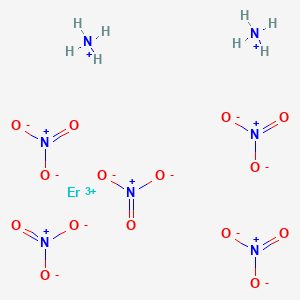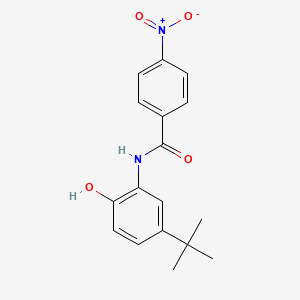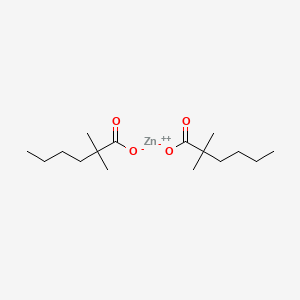
Zinc dimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc dimethylhexanoate is an organozinc compound with the molecular formula C16H30O4Zn. It is a coordination complex where zinc is bonded to two dimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc dimethylhexanoate can be synthesized through the reaction of zinc oxide or zinc acetate with dimethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the zinc complex.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc salts with dimethylhexanoic acid under controlled conditions. The process may involve the use of solvents such as toluene or xylene to dissolve the reactants and facilitate the reaction. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the zinc center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the zinc center is reduced to a lower oxidation state.
Substitution: this compound can undergo substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Zinc oxide or other zinc-containing compounds.
Reduction: Zinc metal or lower oxidation state zinc complexes.
Substitution: New zinc complexes with different ligands.
Aplicaciones Científicas De Investigación
Zinc dimethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of zinc dimethylhexanoate involves the coordination of zinc with the dimethylhexanoate ligands. This coordination enhances the reactivity of the zinc center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- Zinc acetate
- Zinc oxide
- Zinc chloride
Comparison: Zinc dimethylhexanoate is unique due to its specific ligand structure, which imparts distinct reactivity and properties compared to other zinc compounds. For example, zinc acetate and zinc chloride are commonly used in different contexts, but they do not offer the same catalytic properties as this compound. Zinc oxide, on the other hand, is widely used in material science but lacks the specific coordination chemistry of this compound.
Propiedades
Número CAS |
94086-49-4 |
|---|---|
Fórmula molecular |
C16H30O4Zn |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
zinc;2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
BSWMBTXPTUSAPP-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


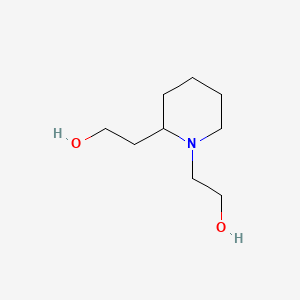
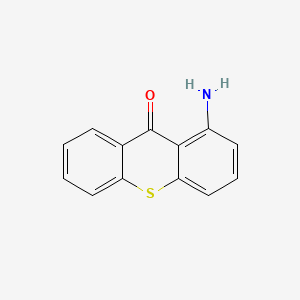
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
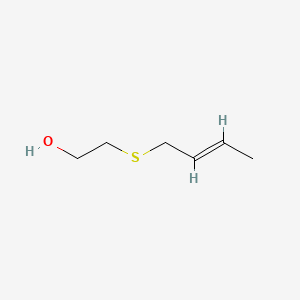
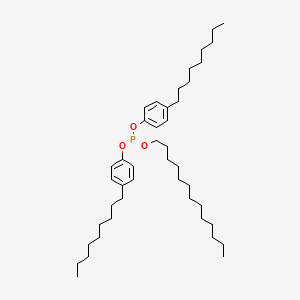
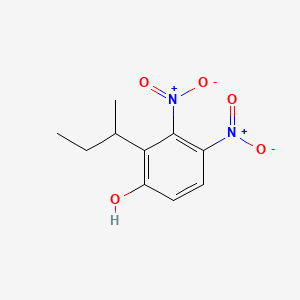
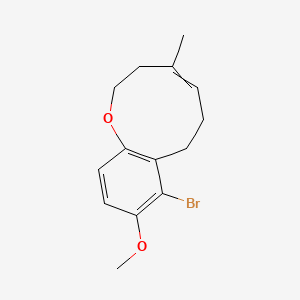
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
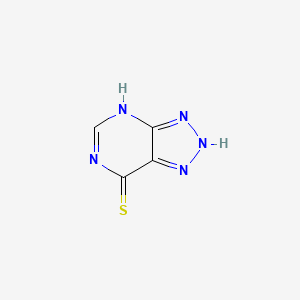
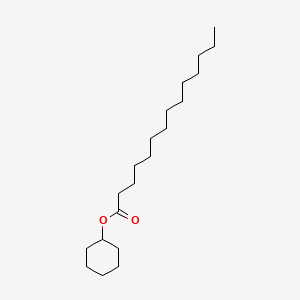
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
